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Abstract

Aurora kinase B (AURKB) is a crucial serine/threonine kinase that orchestrates multiple pivotal
events during cell division to ensure genomic integrity. As the catalytic heart of the
Chromosomal Passenger Complex (CPC), AURKB's precise spatiotemporal regulation is
fundamental for processes including chromosome condensation, kinetochore-microtubule
attachments, activation of the spindle assembly checkpoint (SAC), and cytokinesis.[1][2][3]
Consequently, dysregulation of AURKB expression or activity is frequently observed in various
human malignancies, where it contributes to aneuploidy and tumorigenesis.[4][5] This has
positioned AURKB as a compelling target for anticancer drug development. This technical
guide provides a comprehensive overview of AURKB's function in mitosis, its implications in
oncology, methodologies for its study, and current therapeutic strategies.

Aurora Kinase B and the Chromosomal Passenger
Complex (CPC)

Aurora B functions as the enzymatic core of the Chromosomal Passenger Complex (CPC),
which also comprises three non-enzymatic subunits: Survivin (BIRC5), Borealin (CDCAS8), and
Inner Centromere Protein (INCENP).[1][2] These subunits are essential for the proper
localization and function of the entire complex.[2] INCENP, in particular, acts as a scaffold and
stimulates the kinase activity of Aurora B.[2] The CPC exhibits a dynamic localization pattern
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throughout mitosis, which is critical for its function. It localizes to the centromeres in prophase
and metaphase, relocates to the central spindle in anaphase, and finally concentrates at the
midbody during cytokinesis.[1][2][6]

Core Functions of Aurora Kinase B in Mitosis
Chromosome Condensation and Cohesion

Aurora B plays a role in the global condensation of chromosomes during mitosis. It directly
phosphorylates Histone H3 at Serine 10 (H3S10ph), a modification historically linked to
chromatin compaction.[2][7] While not the sole driver of condensation, its activity is crucial for
proper chromosome structure.[2] Additionally, in conjunction with Polo-like kinase 1 (PIk1),
Aurora B controls the dissolution of cohesin complexes along the chromosome arms during
prophase, while centromeric cohesion is preserved until anaphase onset.[1]

Regulation of Kinetochore-Microtubule Attachments

A primary function of Aurora B is to ensure the correct biorientation of sister chromatids on the
mitotic spindle.[2][3] It achieves this by acting as a key component of the error correction
mechanism, which destabilizes improper kinetochore-microtubule attachments.[3] Erroneous
attachments, such as syntelic (both sister kinetochores attached to microtubules from the same
pole) or merotelic (one kinetochore attached to microtubules from both poles) attachments, lack
the tension generated by proper amphitelic attachments.[3] In the absence of tension, Aurora

B, localized at the inner centromere, can phosphorylate various components of the outer
kinetochore, including the Ndc80 complex.[8] This phosphorylation reduces the affinity of the
kinetochore for microtubules, promoting their detachment and providing an opportunity for
correct attachments to form.[3][8]
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Figure 1: Aurora B in Kinetochore-Microtubule Error Correction.

Spindle Assembly Checkpoint (SAC) Signaling

The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that delays the
onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[2][3]
Aurora B is a key upstream regulator of the SAC.[9] By destabilizing incorrect kinetochore-
microtubule attachments, it indirectly generates the unattached kinetochores that are the
primary signal for SAC activation.[3][10] Furthermore, Aurora B directly promotes SAC
signaling by phosphorylating kinetochore proteins, such as Bubl, which is necessary for the
recruitment and maintenance of other SAC components like Mad2 and BubR1 at the
kinetochore.[2][11][12] This ensures that the anaphase-promoting complex/cyclosome (APC/C)
remains inhibited until all chromosomes are bioriented.[3]
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Figure 2: Role of Aurora B in the Spindle Assembly Checkpoint.

Cytokinesis

Following chromosome segregation in anaphase, the CPC, including Aurora B, relocates to the
central spindle and subsequently to the midbody.[1][6] This relocalization is essential for the
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successful completion of cytokinesis.[1] At the cleavage furrow, Aurora B phosphorylates
several substrates, including myosin Il regulatory light chain, which is necessary for the proper
localization and function of the contractile ring.[2] It also phosphorylates intermediate filament
proteins, promoting their disassembly at the cleavage plane to facilitate cell division.[2]

Aurora Kinase B in Cancer

The critical functions of Aurora B in mitosis mean that its misregulation can lead to
chromosomal instability (CIN) and aneuploidy, which are hallmarks of cancer.[5]

Overexpression in Human Tumors

Overexpression of AURKB mRNA and protein is a common feature across a wide range of
human cancers, including breast, lung, colon, liver, prostate, and hematological malignancies.
[4][13][14][15] Elevated AURKB expression often correlates with high tumor grade, advanced
stage, and poor patient prognosis.[4][14][15] For instance, in hepatocellular carcinoma (HCC)
and retinoblastoma, high AURKB levels are associated with more aggressive disease.[14][15]
However, it is noteworthy that increased AURKB expression does not always correlate with a
proportional increase in its co-activator INCENP, which can paradoxically lead to reduced
kinase activity and mitotic defects.[13]
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Role in Tumorigenesis

Overexpression of Aurora B can drive tumorigenesis through multiple mechanisms. Firstly, by

overriding the spindle assembly checkpoint, it can lead to premature anaphase entry and

chromosome missegregation, directly causing aneuploidy.[5] Secondly, sustained AURKB

expression can confer resistance to other therapies, such as PI3K inhibitors in head and neck

squamous cell carcinoma.[11] Thirdly, Aurora B has been shown to suppress the expression of

the cell cycle inhibitor p21Cip1, a key target of the p53 tumor suppressor, thereby promoting

proliferation.[5]

As a Therapeutic Target

The frequent overexpression of Aurora B in tumors and its essential role in cell division make it

an attractive target for cancer therapy.[4][17] Inhibition of Aurora B leads to defects in

© 2025 BenchChem. All rights reserved.

6/14

Tech Support


https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2022.1018161/full
https://www.mdpi.com/1422-0067/25/4/2199
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2022.1018161/full
https://pubmed.ncbi.nlm.nih.gov/31848297/
https://www.mdpi.com/1420-3049/28/8/3385
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2022.1018161/full
https://www.mdpi.com/1420-3049/28/8/3385
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2022.1018161/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7960835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4573715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4573715/
https://www.ncbi.nlm.nih.gov/gene/9212
https://pmc.ncbi.nlm.nih.gov/articles/PMC4573715/
https://www.mdpi.com/1420-3049/28/8/3385
https://www.promega.co.uk/-/media/files/resources/protocols/kinase-enzyme-appnotes/aurora-b-kinase-assay-protocol.pdf?rev=4f74ffdcd4ec483e92b8b9e9a6c76941&sc_lang=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

chromosome alignment, failure of cytokinesis, and the generation of polyploid cells, which

ultimately can trigger apoptosis.[7] Numerous small-molecule inhibitors targeting Aurora B have

been developed and evaluated in preclinical and clinical settings.

IC50 (Aurora

Inhibitor Type B) Selectivity Status/Note Reference
Clinical trials
AZD1152 ATP- >1000-fold vs
) N 0.37-1nM for AML and [4]
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Experimental Protocols for Studying Aurora Kinase

B

In Vitro Kinase Assay

This protocol is used to measure the direct enzymatic activity of Aurora B and to assess the

potency of inhibitors.

Principle: Recombinant active Aurora B phosphorylates a substrate (e.g., Histone H3 or Myelin

Basic Protein) using ATP. The amount of phosphorylation or ADP produced is then quantified.
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The luminescence-based ADP-Glo™ assay is a common method.[17][18]
Materials:

 Purified recombinant active Aurora B kinase.

o Substrate: Inactive Histone H3[7] or Myelin Basic Protein (MBP).[19]

» Kinase Buffer (e.g., 25 mM Tris-HCIl pH 7.5, 10 mM MgCI2, 0.1 mM Na3VvO4, 2 mM DTT, 5
mM beta-glycerophosphate).[7]

e ATP (at or near Km concentration).

e Test inhibitors dissolved in DMSO.

» Detection reagents (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent).[17][19]
o White, opaque 384-well plates.

e Luminometer.

Procedure:

o Prepare serial dilutions of the test inhibitor in Kinase Buffer. The final DMSO concentration
should not exceed 1%.[19]

e In a 384-well plate, add 1 pl of inhibitor solution (or DMSO for control).[17]

e Add 2 pl of diluted Aurora B enzyme to each well.[17]

e Prepare a mix of substrate and ATP in Kinase Buffer.

« Initiate the reaction by adding 2 pl of the substrate/ATP mix to each well.[17]
 Incubate the plate at 30°C for 45-60 minutes.[17][19]

o Stop the reaction and measure the output:
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o For ADP-Glo™: Add 5 ul of ADP-Glo™ Reagent, incubate for 40 minutes at room
temperature. Then add 10 ul of Kinase Detection Reagent, incubate for 30 minutes, and

read luminescence.[17]

o For Western Blot: Stop the reaction with SDS sample buffer. Run samples on SDS-PAGE,
transfer to a membrane, and probe with an antibody specific for the phosphorylated
substrate (e.g., anti-phospho-Histone H3 Serl10).[7]

Prepare Reagents
(Enzyme, Substrate, ATP, Inhibitor)

Plate Inhibitor
and Enzyme

Add Substrate/ATP Mix
Incubate at 30°C

Stop Reaction

Add Detection Reagents
(e.g., ADP-Glo)

Measure Signal
(Luminescence or Western Blot)
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Figure 3: General Workflow for an In Vitro Kinase Assay.

Immunofluorescence Microscopy

This method is used to visualize the subcellular localization of Aurora B and the effects of its
inhibition on mitotic structures.

Principle: Cells are fixed and permeabilized, then incubated with primary antibodies against
Aurora B or other markers (e.g., a-tubulin for microtubules). Fluorescently labeled secondary
antibodies are used for visualization. DNA is counterstained with DAPL.[7]

Procedure:

e Seed cells (e.g., A549 or HelLa) on glass coverslips or in chamber slides and culture
overnight.

o Treat cells with the test compound or vehicle (DMSO) for the desired time (e.g., 24-48
hours).[7]

e Wash cells with PBS and fix with ice-cold methanol for 10-15 minutes.[7]
» Wash with PBS and block with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[7]

 Incubate with primary antibodies (e.g., anti-Aurora B, anti-a-tubulin) diluted in blocking buffer
overnight at 4°C.

e \Wash three times with PBS.

 Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room
temperature in the dark.

e Wash three times with PBS.
o Counterstain DNA with DAPI (4',6-diamidino-2-phenylindole) for 10-30 minutes.[7]

e Mount coverslips on slides with mounting medium and visualize using a fluorescence
microscope.
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Immunoprecipitation (IP) and Western Blotting

This protocol is used to study protein-protein interactions (e.g., Aurora B with other CPC
components or substrates) and to assess the phosphorylation status of downstream targets in

cells.

Principle: A specific antibody is used to pull down Aurora B and its binding partners from a cell
lysate. The resulting protein complexes are then analyzed by Western blotting.

Procedure:

Treat cultured cells as required and harvest.

e Lyse cells in ice-cold IP Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, 0.1-
0.5% Triton X-100, supplemented with protease and phosphatase inhibitors).[20]

» Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[18]
e Pre-clear the lysate by incubating with protein A/G beads for 1 hour.

 Incubate the pre-cleared lysate with an anti-Aurora B antibody (or control IgG) for 2-4 hours
or overnight at 4°C.[21]

e Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein

complexes.
e Wash the beads 3-5 times with IP Lysis Buffer.
» Elute the proteins by boiling the beads in SDS-PAGE sample buffer.

» Analyze the eluate by Western blotting using antibodies against Aurora B, its known
interactors (e.g., INCENP, Survivin, EB1), or phosphorylated substrates (e.g., phospho-
Histone H3 Serl0).[7][21]

Conclusion and Future Directions

Aurora kinase B is an indispensable regulator of mitosis whose activity must be flawlessly
controlled to maintain genome stability. Its widespread overexpression in cancer and
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correlation with poor outcomes have solidified its status as a high-value therapeutic target.
While several inhibitors have been developed, challenges related to selectivity, off-target
effects, and intrinsic or acquired resistance remain. Future research should focus on
developing more selective Aurora B inhibitors, identifying predictive biomarkers for patient
stratification, and exploring rational combination therapies that exploit synthetic lethal
interactions with AURKB inhibition. A deeper understanding of the complex regulatory networks
governing Aurora B function will continue to unveil new avenues for therapeutic intervention
against cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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